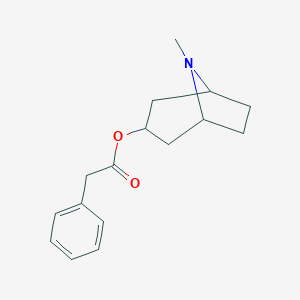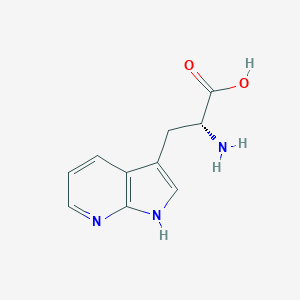
D-7-Azatryptophane
Vue d'ensemble
Description
D-7-Azatryptophan is a derivative of the amino acid tryptophan, where the indole ring is replaced by a 7-azaindole ring. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields. D-7-Azatryptophan is known for its potent fluorescent activity, which makes it useful as a probe for studying protein structure and dynamics.
Applications De Recherche Scientifique
D-7-Azatryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study the structure and dynamics of proteins and peptides.
Biology: The compound is employed in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
Target of Action
D-7-Azatryptophan is a racemic mixture of D- and L-7-azatryptophan . The primary target of D-7-Azatryptophan is tryptophan oxygenase of Pseudomonas acidovorans . Tryptophan oxygenase is an enzyme that catalyzes the oxidative cleavage of tryptophan to N-formylkynurenine, which is the first step in the kynurenine pathway of tryptophan degradation .
Mode of Action
D-7-Azatryptophan, together with L-tryptophan, acts as a synergistic inducer of tryptophan oxygenase . This means that the presence of D-7-Azatryptophan enhances the activity of tryptophan oxygenase, leading to increased degradation of tryptophan .
Biochemical Pathways
D-7-Azatryptophan affects the kynurenine pathway of tryptophan degradation . By inducing tryptophan oxygenase, D-7-Azatryptophan increases the conversion of tryptophan to N-formylkynurenine, which is then further metabolized along the kynurenine pathway . This can lead to downstream effects such as the production of various bioactive metabolites .
Pharmacokinetics
Like other amino acids, its absorption, distribution, metabolism, and excretion (adme) are likely to be influenced by factors such as its structure, charge, and the presence of specific transporters .
Result of Action
The induction of tryptophan oxygenase by D-7-Azatryptophan leads to increased degradation of tryptophan . This can have various molecular and cellular effects, depending on the specific biological context . For example, in Anabaena sp. Strain 1F, a marine filamentous, heterocystous cyanobacterium, D-7-Azatryptophan inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism .
Action Environment
The action of D-7-Azatryptophan can be influenced by various environmental factors . For instance, its fluorescence emission behavior changes in reverse micelles of dioctyl sulfosuccinate in n-heptane, containing varying amounts of added water or deuterium oxide . This suggests that the action, efficacy, and stability of D-7-Azatryptophan can be affected by factors such as hydration and the presence of specific solvents .
Analyse Biochimique
Biochemical Properties
D-7-Azatryptophan plays a significant role in biochemical reactions, particularly as an inducer of tryptophan oxygenase in certain bacterial species such as Pseudomonas acidovorans . This enzyme catalyzes the oxidation of tryptophan, leading to the production of kynurenine. D-7-Azatryptophan interacts synergistically with L-tryptophan to enhance the activity of tryptophan oxygenase . Additionally, D-7-Azatryptophan inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in cyanobacteria such as Anabaena sp .
Cellular Effects
D-7-Azatryptophan exerts various effects on different types of cells and cellular processes. In cyanobacteria, it inhibits key metabolic processes, including photosynthetic carbon assimilation and nitrogen metabolism . This inhibition can lead to reduced growth and altered cellular function. In bacterial cells, D-7-Azatryptophan acts as an inducer of tryptophan oxygenase, influencing the metabolic pathway of tryptophan degradation . These effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of D-7-Azatryptophan involves its interaction with specific enzymes and biomolecules. As an analog of tryptophan, D-7-Azatryptophan can bind to the active site of tryptophan oxygenase, enhancing its catalytic activity in the presence of L-tryptophan . This binding interaction leads to increased production of kynurenine from tryptophan. Additionally, D-7-Azatryptophan’s inhibitory effects on photosynthetic processes in cyanobacteria suggest that it may interfere with key enzymes involved in carbon fixation and nitrogen assimilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-7-Azatryptophan can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that D-7-Azatryptophan can maintain its inhibitory effects on photosynthetic processes and nitrogen metabolism in cyanobacteria over extended periods
Dosage Effects in Animal Models
The effects of D-7-Azatryptophan in animal models can vary with different dosages. At lower doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, D-7-Azatryptophan may induce significant changes in metabolic pathways and enzyme activities. Studies in cyanobacteria have demonstrated that higher concentrations of D-7-Azatryptophan can lead to pronounced inhibition of photosynthetic processes and nitrogen metabolism . It is essential to determine the threshold and toxic doses of D-7-Azatryptophan in various animal models to assess its safety and efficacy.
Metabolic Pathways
D-7-Azatryptophan is involved in metabolic pathways related to tryptophan degradation. In bacterial species such as Pseudomonas acidovorans, D-7-Azatryptophan acts as an inducer of tryptophan oxygenase, leading to the production of kynurenine . This metabolic pathway is crucial for the catabolism of tryptophan and the generation of downstream metabolites. Additionally, D-7-Azatryptophan’s inhibitory effects on photosynthetic carbon assimilation and nitrogen metabolism in cyanobacteria suggest its involvement in key metabolic processes .
Transport and Distribution
The transport and distribution of D-7-Azatryptophan within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells. In cyanobacteria, D-7-Azatryptophan’s inhibitory effects on photosynthetic processes indicate its accumulation in cellular compartments involved in carbon fixation and nitrogen assimilation . Understanding the transport mechanisms and distribution patterns of D-7-Azatryptophan is crucial for elucidating its cellular effects.
Subcellular Localization
D-7-Azatryptophan’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. In cyanobacteria, D-7-Azatryptophan’s inhibitory effects on photosynthetic processes suggest its localization in chloroplasts or other organelles involved in carbon fixation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-7-Azatryptophan typically involves the functionalization of the 7-azaindole ring. One common method is the reaction of 7-azaindole with a suitable amino acid precursor under controlled conditions. For example, the reaction of 7-azaindole with 2-bromo-3-aminopropionic acid can yield D-7-Azatryptophan .
Industrial Production Methods: Industrial production of D-7-Azatryptophan may involve enzymatic methods to achieve high enantiomeric purity. An example is the use of tryptophanyl-tRNA synthetase to catalyze the formation of a highly fluorescent L-7-azatryptophan–adenylate complex .
Analyse Des Réactions Chimiques
Types of Reactions: D-7-Azatryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert D-7-Azatryptophan into its reduced forms.
Substitution: The 7-azaindole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of D-7-Azatryptophan, while substitution can introduce various functional groups onto the 7-azaindole ring .
Comparaison Avec Des Composés Similaires
7-Azaindole: The parent compound of D-7-Azatryptophan, used in various chemical and biological studies.
1-Methyl-7-azatryptophan: A derivative with similar fluorescent properties but different structural characteristics.
4-Azatryptophan: Another tryptophan analogue with distinct photophysical properties.
Uniqueness of D-7-Azatryptophan: D-7-Azatryptophan is unique due to its specific substitution on the 7-azaindole ring, which imparts distinct fluorescent properties and makes it a valuable tool for studying protein structure and dynamics. Its ability to act as an inducer of tryptophan oxygenase also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOIIPRZGMRAB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2C[C@H](C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428421 | |
| Record name | D-7-Azatryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134235-82-8 | |
| Record name | 7-Aza-D-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134235828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-7-Azatryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-AZA-D-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6B510DC3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




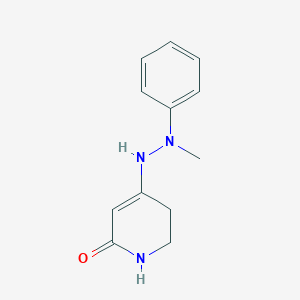
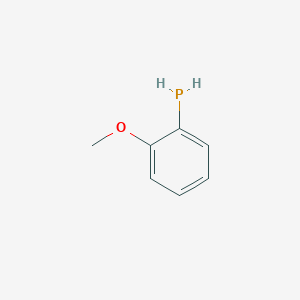
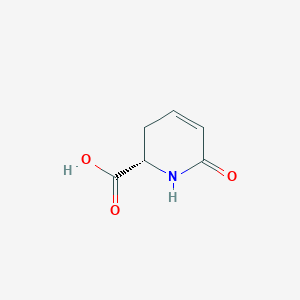
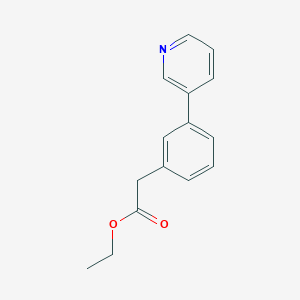
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
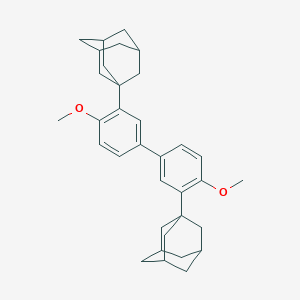
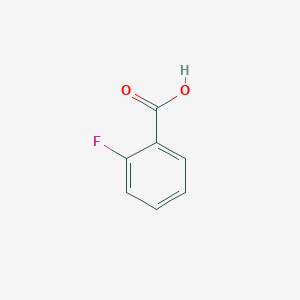
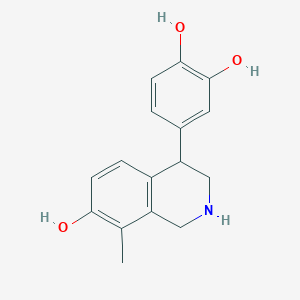

![N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B139763.png)

